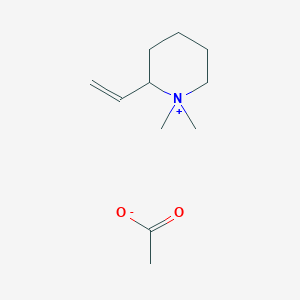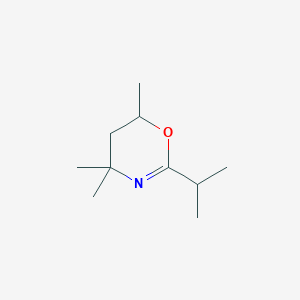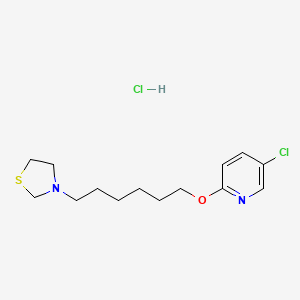
Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride is a chemical compound that features a thiazolidine ring substituted with a 6-(5-chloro-2-pyridyloxy)hexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiol and an amine.
Attachment of the 6-(5-chloro-2-pyridyloxy)hexyl Group: This step involves the reaction of the thiazolidine ring with a 6-(5-chloro-2-pyridyloxy)hexyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pyridine ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agriculture: It may have potential as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mecanismo De Acción
The mechanism of action of Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride involves its interaction with specific molecular targets. The thiazolidine ring and the pyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine Derivatives: Other thiazolidine derivatives may have similar structures but different substituents, leading to variations in activity and applications.
Pyridine Derivatives: Compounds with a pyridine ring and different substituents can also be compared to highlight the unique properties of Thiazolidine, 3-(6-(5-chloro-2-pyridyloxy)hexyl)-, hydrochloride.
Uniqueness
The uniqueness of this compound lies in its specific combination of the thiazolidine ring and the 6-(5-chloro-2-pyridyloxy)hexyl group. This combination imparts unique chemical and biological properties that can be leveraged in various applications.
Propiedades
Número CAS |
40771-33-3 |
|---|---|
Fórmula molecular |
C14H22Cl2N2OS |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
3-[6-(5-chloropyridin-2-yl)oxyhexyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C14H21ClN2OS.ClH/c15-13-5-6-14(16-11-13)18-9-4-2-1-3-7-17-8-10-19-12-17;/h5-6,11H,1-4,7-10,12H2;1H |
Clave InChI |
CTLQCKNLIJCWJU-UHFFFAOYSA-N |
SMILES canónico |
C1CSCN1CCCCCCOC2=NC=C(C=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


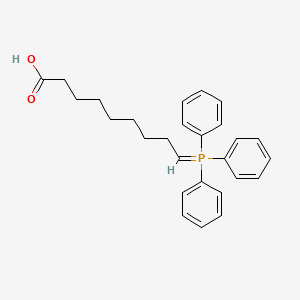
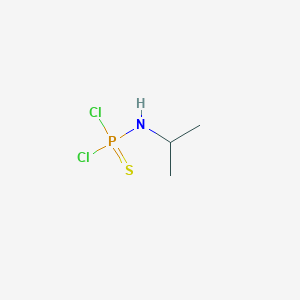


![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
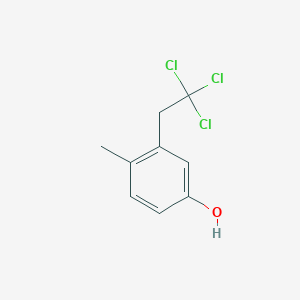
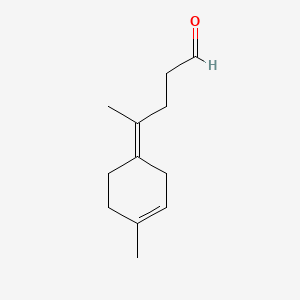
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)

![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)
